Product packaging for 2-Chloroacetophenone(Cat. No.:CAS No. 532-27-4)

2-Chloroacetophenone

Cat. No.: B165298
CAS No.: 532-27-4
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Interest

The journey of 2-chloroacetophenone in chemical research spans over a century, marked by shifts in its primary areas of investigation and application.

Early Synthesis and Characterization

The first synthesis of this compound was achieved by Carl Graebe in 1871. wikipedia.org Graebe's method involved passing chlorine gas into boiling acetophenone (B1666503). wikipedia.orgprepchem.com Another notable synthetic route for phenacyl chloride is the Friedel-Crafts acylation of benzene (B151609) using chloroacetyl chloride, catalyzed by aluminum chloride. wikipedia.org

Table 1: Key Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₈H₇ClO wikipedia.orguni.luindiamart.comsigmaaldrich.com
Molar Mass154.59 g·mol⁻¹ wikipedia.orgindiamart.comsigmaaldrich.com
AppearanceWhite to gray crystalline solid wikipedia.orgsigmaaldrich.comnih.gov
OdorPungent and irritating; apple blossoms (diluted) wikipedia.orgnih.gov
Density1.324 g/cm³ at 25 °C wikipedia.orgsigmaaldrich.com
Melting Point54 to 56 °C wikipedia.orgsigmaaldrich.comnih.govprepchem.com
Boiling Point244.5 °C wikipedia.orgsigmaaldrich.comnih.govprepchem.com
Solubility in WaterInsoluble wikipedia.orgnih.gov

Shift in Research Focus from Industrial to Academic Applications

Historically, this compound gained notoriety for its use as a riot control agent, commonly designated as CN tear gas. wikipedia.orgnih.govchemicalbook.com It was widely employed for its lachrymatory properties and was even given the trade name "Mace" by an early American manufacturer of CN aerosol sprays. wikipedia.orgchemicalbook.com While it was used in US military systems, it was eventually replaced by CS gas (2-chlorobenzylidenemalononitrile) in 1959, though CN is still commercially available and used by various militaries and police forces globally. wikipedia.orgchemicalbook.com

Beyond its historical use as a riot control agent, the research focus on this compound has significantly evolved. It is now recognized as a versatile chemical compound widely utilized in various industrial and research applications, serving as an essential intermediate and building block in organic synthesis. chemimpex.com This shift highlights a transition from its primary industrial application as a riot control agent to a broader academic and industrial interest in its synthetic utility and potential in developing new compounds. chemimpex.compmarketresearch.com

Significance in Organic Synthesis and Derivatization Studies

This compound holds substantial significance in organic synthesis and derivatization studies due to its reactive α-chloroketone functionality. It serves as a crucial building block for creating more complex molecules. wikipedia.orgchemimpex.com

Its utility is particularly prominent in pharmaceutical development, where it acts as an important intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.compmarketresearch.com The compound's role in drug formulation continues to rise, driven by increasing global healthcare demands and research into new therapeutic agents. pmarketresearch.com

Beyond pharmaceuticals, this compound is also employed in the production of agrochemicals, such as insecticides and herbicides, underscoring its importance in agricultural chemistry. chemimpex.com Furthermore, it finds application in the flavor and fragrance industry, contributing to the scent profiles of perfumes and food products, and is recognized for its use in the production of certain dyes and as a reagent in analytical chemistry. chemimpex.com

Recent academic research showcases its versatility. For instance, this compound has been utilized in the synthesis of novel bio-relevant compounds, such as Schiff base ligands derived from substituted benzothiazole, which are then used to form metal complexes with potential antimicrobial activity. researchgate.net It has also been a starting material in the synthesis of therapeutic agents like tulobuterol (B1682040) hydrochloride through key steps including bromination, reduction, and amination. thieme-connect.com The compound has also been investigated as a model substrate for enzymatic performance in enantioselective bioreductions by marine fungi. sigmaaldrich.comchemicalbook.com

Relevance in Biological and Environmental Chemistry

The relevance of this compound extends into both biological and environmental chemistry, providing insights into its interactions with biological systems and its fate in the environment.

In biological chemistry, studies have shown that this compound can react with deoxyguanosine (dG) to produce N7-acetophenone-dG adducts. mdpi.com Despite this reactivity, research indicates that this compound has been found to be non-mutagenic in both bacterial and mammalian cells. mdpi.com Structural and kinetic studies suggest that these N7-alkylG lesions tend to adopt a syn conformation in the active site of human DNA polymerase eta (polη), which hinders nucleotide incorporation and thereby contributes to its low mutagenicity. mdpi.com

In terms of environmental chemistry, this compound exhibits specific degradation patterns. Under aerobic conditions, it has a reported half-life of 672 hours in moist, nutrient-rich soil, with similar biodegradation rates observed in water. chemicalbook.com In anaerobic aqueous conditions, its half-life can extend up to 2688 hours. chemicalbook.com Volatile losses from surface waters also represent a significant pathway for its disappearance, with estimated volatilization half-lives of approximately 14 days for a model river and 105 days for a model lake. nih.govchemicalbook.com Analytical methods, such as multi-fiber solid-phase microextraction combined with fast gas chromatography-mass spectrometry, have been developed for the detection and analysis of this compound in air, demonstrating its environmental presence and the need for monitoring. researchgate.netakjournals.com

Table 2: Environmental Fate Parameters of this compound

ParameterValueSource
Aerobic Soil Half-life672 hours chemicalbook.com
Aerobic Surface Water Half-life672 hours chemicalbook.com
Anaerobic Aqueous DegradationUp to 2688 hours chemicalbook.com
Model River Volatilization Half-life~14 days nih.govchemicalbook.com
Model Lake Volatilization Half-life~105 days nih.govchemicalbook.com

Current Research Landscape and Future Directions

The current research landscape for this compound is dynamic, driven by increasing demand in various sectors and a growing emphasis on sustainability and innovation. The pharmaceutical sector remains a primary driver, with ongoing research activities focused on developing new therapeutic agents where this compound serves as a crucial intermediate. pmarketresearch.com

Future directions in research are influenced by several key trends:

Sustainable Production: There is a significant shift towards more sustainable practices in chemical manufacturing, including the exploration of biobased feedstocks as renewable and less environmentally damaging alternatives to traditional petrochemical sources. pmarketresearch.com This aligns with regulatory pressures and consumer demand for eco-friendly products. pmarketresearch.com

Technological Advancements: Innovations in synthetic methodologies, including green chemistry approaches and the integration of digital technologies like data analytics and artificial intelligence, are optimizing production processes, aiming to reduce energy consumption and emissions. pmarketresearch.com

Diversification of Applications: Beyond traditional uses, there is growing interest in exploring new applications for this compound, such as in the cosmetic industry for fragrance ingredients and preservatives. pmarketresearch.com This diversification could open new avenues for growth and market expansion. pmarketresearch.com

Academic-Industrial Collaborations: Collaborations between academia and industry are becoming increasingly essential to drive innovation in this compound production. pmarketresearch.com These partnerships leverage shared expertise and resources to accelerate product development, leading to breakthroughs in synthesis processes, higher purity levels, and reduced production costs. pmarketresearch.com

These trends collectively shape a future where research on this compound will likely focus on more efficient, sustainable, and diversified applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO<br>C6H5COCH2Cl B165298 2-Chloroacetophenone CAS No. 532-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-phenylethanone
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InChI

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

IMACFCSSMIZSPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCl
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Molecular Formula

C6H5COCH2Cl, Array, C8H7ClO
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DSSTOX Substance ID

DTXSID9020293
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Molecular Weight

154.59 g/mol
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Physical Description

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor.
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Boiling Point

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F
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Flash Point

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64
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Density

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2
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Vapor Pressure

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg
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Color/Form

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether

CAS No.

532-27-4, 8007-12-3
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Melting Point

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F
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Synthetic Methodologies and Reaction Mechanisms of 2 Chloroacetophenone

Established Synthetic Routes to 2-Chloroacetophenone

The preparation of this compound has been a subject of interest in organic synthesis, with several methods developed over time to achieve its selective formation.

The earliest recorded synthesis of this compound dates back to 1871, when Carl Graebe prepared it by passing chlorine gas into boiling acetophenone (B1666503) wikipedia.org. A common laboratory method involves the direct chlorination of acetophenone (C8H8O) in a suitable solvent. For instance, a rapid stream of chlorine gas can be passed through a solution of acetophenone in acetic acid prepchem.com. The reaction mixture is typically stirred vigorously, and cooling with an ice-water bath may be employed if the reaction proceeds too rapidly prepchem.com. The process continues until the desired amount of chlorine is absorbed and the solution becomes colorless prepchem.com. The product, this compound, separates as an oily liquid that solidifies upon pouring into ice-water, followed by filtration, washing with distilled water, and recrystallization from dilute ethyl alcohol prepchem.com.

The mechanism for the chlorination of acetophenone in acidic conditions typically involves several steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of acetophenone is protonated by the acid, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Chlorine: The chlorine molecule (Cl2) acts as an electrophile, attacking the alpha-carbon (the carbon adjacent to the carbonyl group) of the protonated acetophenone.

Formation of Carbocation: An unstable chlorinated intermediate is formed, which then loses a proton from the carbon bonded to chlorine, resulting in a carbocation.

Nucleophilic Attack by Chloride Ion: A chloride ion (Cl-), generated during the reaction, attacks the carbocation, forming chloroacetophenone.

Final Deprotonation: A water molecule abstracts a proton from the newly formed chloroacetophenone, leading to the final product brainly.com.

Beyond elemental chlorine, various other chlorinating agents have been employed for the alpha-chlorination of acetophenones. These include sulfuryl chloride, p-toluenesulfonyl chloride, N-chlorosuccinimide, and tetraethylammonium (B1195904) trichloride (B1173362) tandfonline.com. A notable advancement in this area involves the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH, C5H6Cl2N2O2) in conjunction with p-toluenesulfonic acid (C7H8O3S) in methanol (B129727) at temperatures between 30-35°C tandfonline.com. This method offers advantages such as ease of manipulation, high recovery rates, and the formation of cleaner products under mild reaction conditions tandfonline.com. Furthermore, the recyclability of dimethylhydantoin (DMH), a byproduct, aligns with principles of green chemistry tandfonline.com. The use of toluene (B28343) as a solvent for the chlorination of acetophenone derivatives has also shown improved impurity profiles and yields compared to dichloromethane (B109758) google.com.

Under basic conditions, such as those employing lithium diisopropylamide (LDA) and methyl chlorosulfate (B8482658), the initial chlorination to form chloroacetophenone can be followed by an aldol (B89426) addition reaction involving acetophenone enolate, leading to the formation of an aldol product sci-hub.se.

Table 1: Established Synthetic Routes for this compound

MethodChlorinating Agent(s)Solvent/ConditionsKey Features
Direct ChlorinationChlorine gas (Cl2)Acetic acid, vigorous stirring, optional ice-water bath, until colorlessHistoric method, first synthesized in 1871. Involves direct introduction of chlorine to the alpha-carbon. wikipedia.org, prepchem.com
Chlorination with DCDMH1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)Methanol, p-toluenesulfonic acid, 30-35°CNovel and efficient, offers ease of manipulation, high recovery, and cleaner products. DMH byproduct is recyclable, contributing to environmental friendliness. tandfonline.com
Chlorination with Sulfuryl ChlorideSulfuryl chloride (SO2Cl2)Various, including dichloromethane (DCM) or tolueneCommon method for preparing chlorinated acetophenones. Toluene as solvent can improve impurity profile and yield. google.com
Chlorination under Basic ConditionsMethyl chlorosulfate (MeOSO2Cl) with LDATHF, -78°CCan lead to aldol products if acetophenone enolate is present, as aldol addition can be faster than further chlorination after initial alpha-chlorination. sci-hub.se
Aqueous Synthesis (from Bromoacetophenone)Benzenesulfonyl chloride (PhSO2Cl), Tetraethylammonium bromide (TEBAC)Water, room temperatureHigh-yielding (>99%) and environmentally benign. Involves a halogen exchange reaction where bromine is replaced by chlorine. rsc.org

Beyond the direct chlorination of acetophenone, researchers have explored alternative and novel synthetic routes, including reductive dehalogenation and environmentally benign strategies.

Reductive dehalogenation offers a pathway to synthesize this compound or its derivatives by reducing a more halogenated precursor. For instance, the synthesis of 2'-chloroacetophenone (B1665101) (C8H7ClO) from 2-bromo-2'-chloroacetophenone (B17061) (C8H6BrClO) has been reported via a reductive dehalogenation process chemicalbook.com. This reaction can be carried out using water (H2O) and diethyl ether (Et2O) as solvents, under irradiation with a 40 W Kessil purple LED (390 nm) at room temperature, achieving a high yield of 97% chemicalbook.com.

Another example involves the hydrodechlorination of p-chloroacetophenone (C8H7ClO) to acetophenone (C8H8O) using a polymer-supported terpyridine palladium complex with potassium formate (B1220265) (HCO2K) mdpi.com. While this specific reaction removes a chlorine, the principles of reductive dehalogenation can be adapted for the synthesis of specific chlorinated compounds or for understanding their transformation. This reaction can proceed in pure water, yielding 94-96% of the dehalogenated product mdpi.com. Studies have also investigated the reductive dechlorination of alpha-chloroacetophenones (e.g., 2,4-di- and 2,4,5-trichlorophenacyl chlorides) into their respective acetophenones using biological systems, specifically the soluble fraction of chicken liver homogenate, which involves the sequential participation of glutathione (B108866) and a sulfhydryl nih.gov.

Table 2: Reductive Dehalogenation Methods for Chloroacetophenone Derivatives

Precursor CompoundProduct CompoundReagents/CatalystConditionsYield (%)Reference
2-Bromo-2'-chloroacetophenone2'-ChloroacetophenoneH2O, Et2O40 W Kessil purple LED (390 nm) irradiation, room temperature97 chemicalbook.com
p-ChloroacetophenoneAcetophenonePolymer-supported terpyridine palladium complex, HCO2KPure water, 25°C, 3 hours94-96 mdpi.com
2,4-Di-/2,4,5-Trichlorophenacyl ChloridesRespective AcetophenonesGlutathione, sulfhydryl, chicken liver homogenateEnzymatic biotransformation- nih.gov

The pursuit of environmentally benign synthetic methods for chemical compounds aims to minimize hazards to human health and the environment. In the context of this compound and related compounds, several approaches align with green chemistry principles.

The use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) for the alpha-chlorination of acetophenones in methanol, as mentioned earlier, is considered environmentally benign due to the recyclability of the dimethylhydantoin (DMH) byproduct, which reduces waste and pollution tandfonline.com.

Another strategy involves the application of ultrasound irradiation as an eco-friendly activation method in organic synthesis nih.gov. This technique has shown promise in reducing reaction times and enhancing product yields, often by avoiding the need for higher energy inputs nih.gov. While not exclusively for this compound, the broader efforts to develop metal-free routes under ultrasound irradiation represent a significant step towards more sustainable chemical processes nih.gov. For example, an environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles, a related class of compounds, has been achieved using glycerol (B35011) as a green solvent under focused microwave irradiation, starting from 2-bromo-4'-chloroacetophenone (B15067) scirp.org, researchgate.net. This highlights the potential for applying similar green solvent and energy-efficient techniques to the synthesis of this compound or its derivatives.

Furthermore, the synthesis of 2,3'-dichloroacetophenone (B1581386) (C8H6Cl2O), a related compound, from m-aminoacetophenone through diazotization or Sandmeyer reaction, or an alpha-chloro-reaction, has been described as a simple, mild, and environmentally friendly synthetic route with a total yield exceeding 80% google.com. A high-yielding aqueous synthesis of this compound from bromoacetophenone using benzenesulfonyl chloride (C6H5SO2Cl) and tetraethylammonium bromide (C8H20BrN) in water at room temperature has also been reported, achieving yields greater than 99% rsc.org. This method exemplifies an environmentally benign approach by utilizing water as a solvent and operating under mild conditions.

Alternative and Novel Synthetic Approaches

Reductive Dehalogenation Methods

Reaction Mechanisms Involving this compound

This compound, possessing both a reactive alpha-chlorine and an aromatic ring, can participate in various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of both the carbonyl group and the chlorine substituent.

Electrophilic Aromatic Substitution (EAS) reactions are fundamental transformations in organic chemistry where an electrophile replaces an atom, typically a hydrogen atom, on an aromatic ring byjus.com. The mechanism of EAS generally proceeds through a two-step process:

Attack of the Electrophile: In the initial, rate-determining step, the aromatic ring, acting as a nucleophile due to its delocalized pi-electron system, attacks an electrophile (E+). This attack results in the formation of a positively charged, non-aromatic intermediate known as a sigma complex or arenium ion masterorganicchemistry.com, msu.edu, byjus.com. This step temporarily disrupts the aromaticity of the ring, making it the slow step due to the energy cost associated with losing resonance stabilization masterorganicchemistry.com.

Deprotonation and Restoration of Aromaticity: In the subsequent, fast step, a proton is removed from the sp3-hybridized carbon atom of the arenium ion by a base. This deprotonation allows for the reformation of a pi-bond, thereby restoring the aromaticity of the ring system masterorganicchemistry.com, msu.edu, byjus.com. The restoration of aromaticity is a thermodynamically favorable process, driving the reaction to completion masterorganicchemistry.com.

This compound itself can undergo electrophilic aromatic substitution reactions smolecule.com. The presence of the carbonyl group (–C(=O)CH2Cl) directly attached to the aromatic ring acts as an electron-withdrawing group. Electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to themselves smolecule.com. The chlorine atom on the alpha-carbon, while not directly on the ring, also exerts an inductive electron-withdrawing effect, further deactivating the ring and influencing its reactivity in EAS reactions. Therefore, when this compound acts as a substrate in EAS, the incoming electrophile would primarily attack the meta-positions on the phenyl ring relative to the acetyl group.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, where the chlorine atom at the α-position is susceptible to displacement by various nucleophiles. For instance, in the synthesis of 2-chloro-2',4'-difluoroacetophenone (B28241) (PubChem CID: 51336948), nucleophilic displacement of chlorine in chloroacetophenone derivatives with fluorine using reagents like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) under controlled conditions is a known route. Similarly, chlorination at the α-position of acetophenone precursors, such as 2,4-difluoroacetophenone (PubChem CID: 68676), can be achieved using reagents like thionyl chloride (SOCl₂) or chlorine gas (Cl₂) under anhydrous conditions. This reaction proceeds via nucleophilic substitution, replacing the α-hydrogen with chlorine. Key parameters influencing yield and selectivity include temperature (optimal between 0–25°C to minimize over-chlorination), solvent (polar aprotic solvents like dichloromethane enhance kinetics), and catalysts (Lewis acids such as aluminum chloride (AlCl₃) polarize the carbonyl group, accelerating the reaction).

Aldol Condensation Reactions and Derivatives

While the direct search results did not provide explicit details on aldol condensation reactions of this compound, α-halo ketones like this compound typically possess an acidic α-hydrogen due to the electron-withdrawing nature of both the carbonyl and the halogen groups. This acidity makes them suitable substrates for enolate formation, which is a prerequisite for aldol condensation. In general, aldol condensations involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. Derivatives could include various β-hydroxy ketones or α,β-unsaturated ketones, potentially retaining the chlorine substituent or leading to its further transformation.

Reduction Pathways

This compound can undergo various reduction pathways, primarily targeting the carbonyl group to yield alcohols or leading to dehalogenation. These reductions can occur through different mechanisms, including hydride transfer and electron transfer. dss.go.thacs.org

Hydride transfer is a common mechanism for the reduction of carbonyl compounds. In the context of this compound, hydride transfer to the carbonyl group produces 2-chloro-1-phenylethanol (B167369) (PubChem CID: 77800). dss.go.thacs.org This mechanism is observed in both chemical and enzymatic reductions. For instance, in anaerobic sediments, this compound is reduced to 2-chloro-1-phenylethanol via hydride transfer. dss.go.thacs.org

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of a hydride transfer mechanism, where ketones and aldehydes are reduced to their corresponding alcohols using aluminum alkoxide catalysis in the presence of a sacrificial alcohol like isopropanol. The mechanism involves a six-membered ring transition state where a hydride is transferred from the alkoxy ligand of the aluminum alkoxide to the carbonyl carbon. wikipedia.orgminia.edu.eglibretexts.org Simple alkylaluminum reagents can act as precatalysts, converting to highly active low-aggregation aluminum alkoxides, which are effective in reducing carbonyl substrates with high yields. organic-chemistry.orgorganic-chemistry.org

Common laboratory reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) also function via hydride transfer. These reagents act as sources of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the corresponding alcohol. libretexts.org

Electron transfer mechanisms can also lead to the reduction of this compound. In anaerobic environments, this compound can be reduced to acetophenone (PubChem CID: 7998) via electron transfer. dss.go.thacs.org This pathway involves the transfer of an electron to the molecule, potentially leading to the cleavage of the carbon-halogen bond. For example, ferrous iron (Fe(II)) sorbed onto metal oxides is known to reduce nitroaromatics and other compounds via an electron-transfer pathway, and control experiments have shown that this compound can be reduced to acetophenone in such systems. acs.org

Research also indicates that ground state electron transfer can initiate biocatalytic reactions involving α-haloacetophenones. While α-bromoacetophenone is more readily reduced, α-chloroacetophenone has also been shown to be an effective substrate, suggesting that photoinduced electron transfer is not always required for radical initiation. nih.gov

Enantioselective reductions of this compound are crucial for synthesizing optically active 2-chloro-1-phenylethanols, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. acs.orgnih.gov Because the carbonyl group in this compound is prochiral, chiral reductants can distinguish between its enantiotopic faces, leading to the formation of specific enantiomers of the product alcohol. dss.go.th

Various catalytic systems have been developed for asymmetric reduction. For instance, asymmetric transfer hydrogenation of 2-chloroacetophenones can be achieved using chiral rhodium (Rh), ruthenium (Ru), or iridium (Ir) diamine complexes as catalysts. acs.orgnih.gov A well-defined chiral Rh complex, Cp*RhCl[(R,R)-Tsdpen], has been shown to effect highly efficient asymmetric transfer hydrogenation of this compound, yielding (R)-2-chloro-1-phenylethanol (PubChem CID: 77800) with high enantiomeric excess (up to 97% ee) and high yields. acs.org The rate and enantioselectivity of these reactions are generally not significantly affected by the electronic properties of ring substituents. acs.org

In Meerwein-Ponndorf-Verley (MPV) reductions, enantioselection can be achieved by using chiral hydride-donating alcohols, such as (R)-(+)-sec-o-bromophen-ethyl alcohol, which has been shown to give 82% ee in the reduction of this compound. wikipedia.orgminia.edu.eglibretexts.org This stereoselectivity is attributed to steric effects within the six-membered transition state. wikipedia.orgminia.edu.eg Chiral ligands on the aluminum alkoxide can also influence the stereochemical outcome. wikipedia.org

Borane-mediated asymmetric reductions, catalyzed by spiroaminoborate esters or 1,3,2-oxazaborolidines derived from non-racemic 1,2-amino alcohols, have also been successfully applied to 2-haloacetophenones, affording optically active epoxides (via subsequent cyclization of the halohydrins) with high enantiopurity (up to 99% ee). nih.gov

Enzymatic bioreductions offer an environmentally friendly and highly selective approach to producing enantiopure 2-chloro-1-phenylethanols from this compound. nih.govresearchgate.net Microorganisms and isolated enzymes exhibit excellent chemo-, regio-, and stereoselectivity. nih.gov

Several microbial strains have been identified for their ability to stereoselectively reduce this compound:

Saccharomyces cerevisiae B5 : This yeast strain efficiently and stereoselectively reduces this compound to (R)-2-chloro-1-phenylethanol (PubChem CID: 77800), with both yield and enantiomeric excess reaching over 99% under optimal conditions (pH 8.0, 25 °C, 24 h, with 5% ethanol (B145695) as co-substrate). alkalisci.comchemicalbook.comresearchgate.netnih.gov

Aspergillus terreus and Rhizopus oryzae : These fungi have been investigated for their enzymatic performance in enantioselective bioreductions of this compound using glycerol as a co-solvent. alkalisci.comchemicalbook.com

Marine fungi : Certain marine fungi, such as Aspergillus sydowii Ce19, have shown potential for biotransformations of bromoacetophenone derivatives, and some marine fungi strains have been evaluated for the asymmetric reduction of 2-chloro-1-phenylethanone (this compound), yielding (S)-(-)-2-chloro-1-phenylethanol (PubChem CID: 77800) with up to 50% ee and 60% isolated yield. researchgate.net

Secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) mutants : Engineered TeSADH mutants (e.g., ΔP84/A85G and P84S/A85G) can catalyze the asymmetric reduction of this compound and its substituted analogs to their corresponding optically active 2-halo-1-arylethanols with high enantioselectivities. nih.govacs.orgresearchgate.netkaust.edu.sa The ΔP84/A85G mutant typically yields (S)-2-halo-1-arylethanols following the anti-Prelog's rule, while the P84S/A85G mutant can produce (R)-alcohols for certain substituted 2-chloroacetophenones. nih.govacs.orgresearchgate.net

Candida glabrata ketoreductase 1 (CgKR1) variants : Through engineering at residues Phe92 and Tyr208, CgKR1 variants have been developed with over 99% stereoselectivity towards α-halo ketones, including this compound, often following anti-Prelog's rule, which is less common in natural ketoreductases. researchgate.netacs.orgrsc.org

Gluconobacter oxydans carbonyl reductase (GoCR) : Overexpressed in E. coli cells with a cofactor regeneration system, GoCR can stereoselectively reduce this compound to (S)-1-(2-chlorophenyl)-ethanol (PubChem CID: 77800) with excellent enantioselectivity (>99% ee) at high substrate loadings. rsc.orggoogle.comnih.gov

Table 1: Examples of Enantioselective Reductions of this compound

SubstrateCatalyst/Enzyme SystemProduct EnantiomerEnantiomeric Excess (ee%)Yield (%)Reference
This compoundChiral Rh complex, Cp*RhCl[(R,R)-Tsdpen](R)-2-chloro-1-phenylethanolUp to 97%>99% acs.org
This compound(R)-(+)-sec-o-bromophen-ethyl alcohol (MPV reduction)Not specified82%Not specified wikipedia.orgminia.edu.eglibretexts.org
This compoundSaccharomyces cerevisiae B5(R)-2-chloro-1-phenylethanol>99%>99% researchgate.netnih.gov
This compoundTeSADH ΔP84/A85G mutant(S)-2-chloro-1-phenylethanolHigh enantiopurityNot specified nih.govacs.orgresearchgate.net
This compoundCandida glabrata ketoreductase 1 (CgKR1) variantsNot specified>99%Not specified researchgate.netacs.orgrsc.org
This compoundGluconobacter oxydans carbonyl reductase (GoCR)(S)-1-(2-chlorophenyl)-ethanol>99%Not specified rsc.org
Enantioselective Reductions

Derivatization Chemistry of this compound

This compound's carbonyl group and α-halogen make it amenable to various derivatization reactions, leading to compounds with altered chemical and physical properties.

General Derivatization The carbonyl group of this compound (CA) can be derivatized, for instance, through reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a corresponding oxime. This derivatization is utilized in analytical methods, such as solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), for the analysis of this compound in air. However, the reactivity of this compound with nucleophiles like PFBHA can be influenced by the steric hindrance of the aromatic group, leading to slower reaction rates, with complete conversion to the oxime taking approximately 3 hours. wu.ac.th

Formation of Schiff Bases and Their Metal Complexes

Schiff bases, formed by the condensation of a carbonyl compound with a primary amine, are common ligands in coordination chemistry. This compound serves as a valuable precursor for the synthesis of such ligands and their subsequent metal complexes.

Schiff Bases from Anilines A Schiff base, referred to as this compound-2-chloro-4-nitroaniline (CCA), can be synthesized through the condensation of equimolar amounts of this compound and 2-chloro-4-nitroaniline (B86195) in ethanol under reflux conditions. This Schiff base acts as a ligand and can form stable complexes with transition metal ions such as Co(II), Ni(II), and Cu(II). Analytical data indicate that these complexes typically exhibit a 1:2 (metal:ligand) ratio, with coordination numbers of 4 or 6. nih.gov

Schiff Bases from Dithiocarbazates this compound can also condense with S-benzyldithiocarbazate (SBDTC) to yield bidentate Schiff base ligands such as S-benzyl-β-N-(2-chlorophenyl)methylenedithiocarbazate (NS2). These ligands possess a nitrogen-sulfur donor sequence, enabling chelation with various metal ions. Complexes with Cd(II), Zn(II), Cu(II), and Ni(II) have been successfully synthesized from these ligands. The formation of these metal complexes often involves the deprotonation of the thiol proton of the dithiocarbazate moiety in the presence of a base like potassium hydroxide (B78521) (KOH), facilitating uninegative chelation with the metal ions.

The following table details the formation of Schiff bases and their metal complexes from this compound:

Reactant AmineSchiff Base Name/TypeMetal Ions ChelatedMetal:Ligand RatioCoordination NumberReference
2-chloro-4-nitroanilineThis compound-2-chloro-4-nitroaniline (CCA)Co(II), Ni(II), Cu(II)1:24 or 6 nih.gov
S-benzyldithiocarbazate (SBDTC)S-benzyl-β-N-(2-chlorophenyl)methylenedithiocarbazate (NS2)Cd(II), Zn(II), Cu(II), Ni(II)--

Synthesis of Halogenated Acetophenone Derivatives

This compound can serve as an intermediate or substrate for the synthesis of other halogenated acetophenone derivatives, often through further halogenation or halogen exchange reactions.

Fluorinated Acetophenone Derivatives One approach to synthesizing other halogenated acetophenone derivatives from chloroacetophenone involves nucleophilic displacement of the existing chlorine atom with fluorine. This can be achieved by reacting chloroacetophenone derivatives with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under controlled conditions. This method is particularly relevant for the synthesis of fluorinated acetophenones, such as 2-chloro-2',4'-difluoroacetophenone, which is an important intermediate in pharmaceutical synthesis.

Halogenated Azine Formation this compound can also be utilized in condensation reactions to form more complex halogenated derivatives. For instance, the acid-catalyzed reaction of α-chloroacetophenone with hydrazine (B178648) (in a 2:1 ratio) can yield α,α'-dichloroacetophenone azine. This demonstrates a pathway for increasing the halogen content and altering the functional group of the acetophenone scaffold.

Applications of 2 Chloroacetophenone in Advanced Organic Synthesis

Utilization in Specialty Chemicals and Dyes

2-Chloroacetophenone serves as a valuable intermediate in the synthesis of a diverse range of specialty chemicals alibaba.com. Its reactivity makes it a crucial component in the production of various materials, including resins and dyes alibaba.com. The compound's chlorinated structure enhances its chemical versatility, facilitating its role as an intermediate in numerous chemical processes vital for the development of high-performance materials alibaba.com. Furthermore, this compound finds application in the manufacturing of pharmaceuticals and agrochemicals, highlighting its broad utility in industrial chemical synthesis alibaba.commetoree.com.

Employment in Chemical Reaction Studies

In academic and industrial research, this compound is frequently employed to investigate fundamental aspects of chemical synthesis and catalysis alibaba.com. It functions as a precursor for the creation of complex organic molecules and as a reagent in a variety of organic reactions . Studies often focus on its reactivity patterns, particularly its propensity for substitution reactions where the chlorine atom can be replaced by other functional groups . The presence of an aromatic ring within its acetophenone (B1666503) core structure enhances its electrophilic character, promoting facile reactions with nucleophiles in organic transformations alibaba.com.

This compound has been instrumental as a mechanistic probe in studies exploring enzyme-mediated reductions, such as those involving nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) dss.go.th. In environmental chemistry, it has been utilized as a probe molecule to distinguish and quantify reductive transformations occurring through distinct mechanisms, namely electron transfer and hydride transfer, within anaerobic sediment systems dss.go.th. These studies have demonstrated its reduction pathways, leading to acetophenone via electron transfer and to 2-chloro-1-phenylethanol (B167369) via hydride transfer dss.go.th.

Furthermore, research has explored the asymmetric reduction of 2-chloroacetophenones using chiral rhodium catalysts acs.org. This methodology allows for the synthesis of optically active styrene (B11656) oxides through a rapid and carbonyl group-selective transformation acs.org. This process yields optically active 2-chloro-1-phenylethanols with high enantiomeric purities, reaching up to 98% ee, and is particularly beneficial for the large-scale production of such chiral compounds acs.org. Additionally, this compound has been shown to react with deoxyguanosine (dG), forming N7-acetophenone-dG adducts, a reaction investigated in studies examining its genotoxic properties mdpi.com.

Table 1: Reduction Pathways of this compound in Chemical Reaction Studies

ReactantProduct(s)Reaction TypeContext/CatalystReference
This compoundAcetophenoneElectron TransferAnaerobic sediments dss.go.th
This compound2-Chloro-1-phenylethanolHydride TransferAnaerobic sediments, Enzyme-mediated (e.g., NADH) dss.go.th
This compoundOptically active styrene oxides (via 2-chloro-1-phenylethanols)Asymmetric ReductionChiral Rhodium catalysts acs.org

Biological Activities and Mechanistic Studies of 2 Chloroacetophenone

Mechanism of Action at the Molecular and Cellular Level

The biological activity of 2-chloroacetophenone primarily stems from its electrophilic nature, enabling it to react with various biomolecules within cellular environments.

Alkylation of Biomolecules and Enzyme Inhibition

This compound acts as an SN2 alkylating agent, readily reacting with nucleophilic sites on biomolecules, particularly sulfhydryl (SH) groups. genecards.org This alkylation process is crucial to its mechanism of toxicity and biological effects. By covalently modifying sulfhydryl-containing enzymes, this compound can lead to their inhibition, thereby disrupting normal cellular processes. nih.govgenecards.org For instance, lactate (B86563) dehydrogenase, a sulfhydryl-containing enzyme, has been identified as a prime target for inhibition by this compound in vitro. nih.govgenecards.org Additionally, studies have indicated that this compound can inhibit human plasma cholinesterase, suggesting interactions that may extend beyond sulfhydryl groups to include non-SH interactions. genecards.org The consequent inhibition of these enzymes can lead to tissue injury and a cascade of cellular dysfunctions. genecards.org

Interaction with Specific Molecular Targets

While this compound's primary molecular interaction involves general alkylation of biomolecules, its effects as a sensory irritant are well-documented. nih.gov The initial physiological response to its inhalation is consistent with the Kratschmer reflex and the Sherrington pseudoaffective response, which involve the stimulation of pulmonary irritant receptors, leading to effects such as bronchoconstriction and increased pulmonary blood volume. genecards.org

Enzyme Inhibition Studies

The ability of this compound and its structural analogues to inhibit enzymes, particularly protein tyrosine phosphatases (PTPs), has been a subject of research, highlighting potential therapeutic avenues.

Inhibition of Protein Tyrosine Phosphatases (e.g., SHP-1, PTP1B)

Protein tyrosine phosphatases (PTPs) play critical roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. PTP1B, for example, is a negative regulator of insulin (B600854) signaling and is considered a significant therapeutic target for type 2 diabetes. genecards.orgindexcopernicus.comeurofins.com SHP-1 (Src homology region 2 domain-containing phosphatase-1) is another important PTP involved in immune signaling and various physiological processes. genecards.orgrndsystems.comuniprot.org

Studies have demonstrated that certain derivatives of chloroacetophenone, including α-bromoacetophenone derivatives and 2-chloro-2',4'-difluoroacetophenone (B28241), exhibit inhibitory activity against PTPs such as SHP-1 and PTP1B. uniprot.orghumanjournals.comscielo.br This suggests that the core chloroacetophenone scaffold provides a basis for developing compounds with PTP inhibitory properties. For instance, PTP1B-IN-2, a potent and selective PTP1B inhibitor, demonstrates an IC50 of 50 nM for PTP1B, with significantly higher IC50 values against other phosphatases like T cell protein tyrosine phosphatase (TCPTP), SHP-1, SHP-2, and leukocyte common antigen-related (LAR) phosphatase (760 nM, 2,450 nM, 2,160 nM, and 12,610 nM, respectively). researchgate.net While PTP1B-IN-2 is a distinct compound, it serves as an example of the kind of detailed enzyme inhibition studies conducted on compounds interacting with these targets.

Antimicrobial Properties

While this compound itself is not widely reported for direct and potent antimicrobial activity, its structural motif has served as a scaffold for the synthesis of numerous derivatives that exhibit promising antimicrobial properties. This section will briefly introduce the concept, with detailed findings on derivatives presented in Section 4.4.

The presence of halogen atoms and the acetophenone (B1666503) backbone in related compounds have been explored for their ability to confer activity against various microorganisms. This highlights the potential for structural modifications to unlock antimicrobial capabilities within the broader class of acetophenone derivatives.

Studies on Structure-Activity Relationships of this compound Derivatives

Structure-Activity Relationship (SAR) studies involving this compound derivatives have been instrumental in understanding how chemical modifications influence their biological activities, including enzyme inhibition and antimicrobial properties.

Modifications to the chloroacetophenone scaffold can lead to significant changes in biological efficacy. For example, halogenated acetophenones, such as 2-bromo-2'-chloroacetophenone (B17061), have demonstrated varying degrees of antibacterial activity against common pathogens, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. rndsystems.com Minimum Inhibitory Concentration (MIC) values for 2-bromo-2'-chloroacetophenone were reported as 4 µg/ml for S. aureus, 8 µg/ml for E. coli, 20 µg/ml for K. pneumoniae, and 31 µg/ml for A. baumannii, suggesting effectiveness, particularly against Gram-positive bacteria. rndsystems.com

Another example involves chalcone (B49325) derivatives synthesized from 4-chloroacetophenone, which have been evaluated for their antibacterial and antifungal activities against various strains, including E. coli, S. aureus, and P. notatum. ijpsr.comscielo.bruniprot.orgptglab.com These studies often explore how different substituents on the phenyl ring or modifications to the propenone backbone affect cytotoxicity and antimicrobial efficacy. For instance, an ortho chlorine moiety on the phenyl ring in certain 1,3-thiazole derivatives (synthesized from a 4'-chloroacetophenone (B41964) derivative) was found to be highly active against Hela cervical cancer cells, with an IC50 of 1.3 ± 0.14 µM. wikipedia.org

Furthermore, the synthesis of p-chloroacetophenone oxime-based furan (B31954) resins demonstrated appreciable antimicrobial activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with activity indices for the terpolymer ranging from 1.65 to 3.16. Similarly, the synthetic amide 2-chloro-N-phenylacetamide (A1Cl), while structurally distinct from this compound, showcases the potential of chloro-substituted phenylacetamides, exhibiting antifungal activity against Aspergillus flavus strains with MICs between 16 and 256 µg/mL and MFCs between 32 and 512 µg/mL. scielo.br It also showed inhibitory activity against fluconazole-resistant Candida albicans and Candida parapsilosis with MICs ranging from 128 to 256 µg/mL.

These diverse studies underscore that the strategic modification of the chloroacetophenone structure can lead to compounds with a wide range of biological activities, providing valuable insights for drug design and development.

Environmental Fate and Transformation of 2 Chloroacetophenone

Degradation Pathways in Environmental Matrices

2-Chloroacetophenone can undergo various degradation processes in the environment, influenced by the specific matrix and prevailing conditions. While hydrolysis is expected to be a very slow process, other pathways like atmospheric reactions, volatilization, and biodegradation play more significant roles in its environmental fate. nih.gov

Atmospheric Degradation (Hydroxyl Radical Reaction, Photolysis)

In the ambient atmosphere, this compound is primarily present in the vapor phase. nih.gov Its degradation is initiated by two main processes: reaction with hydroxyl radicals and direct photolysis.

Hydroxyl Radical Reaction: Vapor-phase this compound reacts with photochemically-produced hydroxyl radicals (•OH). nih.gov Hydroxyl radicals are highly reactive species, often referred to as the "detergent of the atmosphere," responsible for oxidizing a wide range of chemical compounds. harvard.eduwikipedia.org The estimated half-life for the reaction of this compound with hydroxyl radicals in the atmosphere is approximately 7 days. This is calculated from a rate constant of 2.0 × 10⁻¹² cm³/molecule-sec at 25 °C, derived using a structure estimation method. nih.gov

Photolysis: this compound possesses chromophores that absorb ultraviolet light at wavelengths greater than 290 nm (specifically at 291 nm and 329 nm). nih.gov This absorption characteristic suggests that the compound may be susceptible to direct photolysis by sunlight, contributing to its removal from the atmosphere. nih.gov

Table 1: Atmospheric Degradation Parameters of this compound

ParameterValueSource
Atmospheric Half-life (•OH)7 days nih.gov
Rate Constant (•OH, 25 °C)2.0 × 10⁻¹² cm³/molecule-sec nih.gov
UV Absorption Wavelengths>290 nm (291 nm, 329 nm) nih.gov

Aquatic Degradation (Volatilization, Biodegradation)

When released into water, this compound's fate is influenced by volatilization and biodegradation processes. It is not expected to adsorb significantly to suspended solids and sediment due to its estimated Koc value. nih.gov

Volatilization: Volatilization from water surfaces is considered an important environmental fate process for this compound. nih.gov This is attributed to its estimated Henry's Law constant of 3.5 × 10⁻⁶ atm-cu m/mole. nih.gov Modeling studies estimate volatilization half-lives for this compound in aquatic environments: approximately 14 days for a model river and 105 days for a model lake. nih.govchemicalbook.com

Biodegradation: The biodegradation of this compound in water is reported to be similar to its degradation in soil. chemicalbook.com Under aerobic conditions in surface water, this compound has an estimated half-life of 672 hours (approximately 28 days). chemicalbook.com This half-life is significantly extended under anaerobic aqueous degradation conditions, reaching up to 2688 hours (approximately 112 days). chemicalbook.com The potential for bioconcentration in aquatic organisms is considered low, indicated by an estimated Bioconcentration Factor (BCF) of 2. nih.gov

Table 2: Aquatic Degradation Parameters of this compound

ParameterValueSource
Henry's Law Constant3.5 × 10⁻⁶ atm-cu m/mole nih.gov
Volatilization Half-life (Model River)14 days nih.govchemicalbook.com
Volatilization Half-life (Model Lake)105 days nih.govchemicalbook.com
Aerobic Biodegradation Half-life (Water)672 hours (28 days) chemicalbook.com
Anaerobic Biodegradation Half-life (Water)2688 hours (112 days) chemicalbook.com
Bioconcentration Factor (BCF)2 (low potential) nih.gov

Soil Degradation (Biodegradation)

In soil, this compound can undergo biodegradation and volatilization from moist surfaces. Its estimated Koc of 100 suggests high mobility in soil. nih.gov

Biodegradation: this compound is capable of biodegrading in most moist, nutrient-rich soil environments. chemicalbook.com Under aerobic conditions, its half-life in soil is reported to be 672 hours (approximately 28 days), consistent with its aerobic aquatic degradation. chemicalbook.com

Volatilization from Soil: Volatilization from moist soil surfaces is expected to be an important fate process, consistent with its Henry's Law constant. nih.gov However, this compound is not anticipated to volatilize from dry soil surfaces, based on its vapor pressure. nih.gov

Reductive Transformations in Anaerobic Sediments

Anaerobic sediments represent a significant environmental compartment where this compound undergoes reductive transformations. nih.govdss.go.th Studies have shown that temperature can influence the rate of degradation in these environments. nih.gov

Distinction and Quantification of Electron and Hydride Transfer Mechanisms

This compound has been utilized as a probe molecule to differentiate and quantify reductive transformations occurring via distinct electron transfer and hydride transfer mechanisms in anaerobic sediments. dss.go.th

Electron Transfer: This pathway leads to the formation of acetophenone (B1666503). nih.govdss.go.th In systems involving zero-valent iron (ZVI), the reduction of this compound primarily yields acetophenone, which is consistent with an electron transfer mechanism. provectusenvironmental.comacs.org

Hydride Transfer: This mechanism results in the production of 2-chloro-1-phenylethanol (B167369) (2-CPE). nih.govdss.go.th Research indicates that freshwater sediments tend to generate a higher proportion of 2-CPE compared to marine sediments. dss.go.th The kinetics of 2-CPE formation exhibit a temperature optimum, suggesting that this hydride transfer pathway is likely enzyme-mediated. dss.go.th

In a specific study using Rock Creek sediment, the reductive transformation of this compound showed a distinct product distribution: 35% of the lost 2-CAP was reduced to 2-CPE via hydride transfer, while 20% was reduced to acetophenone via electron transfer. dss.go.th

Table 3: Reductive Transformation Products and Mechanisms in Anaerobic Sediments

ProductMechanismObservationSource
AcetophenoneElectron TransferPredominant product with zero-valent iron; 20% yield in Rock Creek sediment dss.go.thprovectusenvironmental.comacs.org
2-Chloro-1-phenylethanol (2-CPE)Hydride TransferHigher yield in freshwater sediments; 35% yield in Rock Creek sediment; enzyme-mediated dss.go.th

Enantioselective Reduction in Sediments

A significant finding in the reductive transformation of this compound in anaerobic sediments is the enantioselective nature of the hydride transfer pathway. This enantioselectivity provides direct evidence for the involvement of a chiral reductant. dss.go.th

In various sediment/water systems, including those from Cherokee Park, Rock Creek, and Young's Bay, the (R)-enantiomer of 2-chloro-1-phenylethanol (2-CPE) was produced in enantiomeric excess. dss.go.th The enantiomeric excess (ee) of (R)-2-CPE ranged from 62% to 84% across these systems. dss.go.th Further detailed analysis of 2-CPE produced in Rock Creek sediment revealed an enantiomeric excess of 97% for the (R)-enantiomer, strongly supporting the presence of a chiral reagent responsible for this reduction. dss.go.th In contrast, control experiments using an achiral hydride reducing agent, sodium borohydride (B1222165), yielded an expected racemic mixture (50%/50%) of the (R)- and (S)-enantiomers of 2-CPE, further validating the observed enantioselectivity in natural sediments. dss.go.th

Table 4: Enantioselective Reduction of this compound in Sediments

Sediment/Water SystemEnantiomeric Excess (R)-2-CPESource
Cherokee Park62-84% dss.go.th
Rock Creek62-84% (up to 97% in detailed analysis) dss.go.th
Young's Bay62-84% dss.go.th
Sodium Borohydride (Control)0% (racemic) dss.go.th

Interfacial Adsorption Studies at Air-Water Interfaces

The widespread nature of the air-water interface plays a critical role in the partitioning processes of chemical compounds between the atmosphere and the hydrosphere. For this compound (CN), studies have investigated its adsorption behavior at this crucial interface, providing insights into its environmental fate nih.govamericanelements.com.

Research indicates that surface adsorption is the predominant mechanism governing the partitioning of this compound at the air-water interface nih.gov. Experimental studies have determined the interface partition constant of this compound by measuring its mass uptake vapor on various environmental water films with differing thicknesses nih.gov.

Detailed Research Findings:

A study conducted at 288 K (15°C) examined the interface partition constants of this compound across different environmental water samples: pure water, river water, and seawater nih.gov. The results highlight variations in adsorption behavior depending on the water matrix.

Table 1: Interface Partition Constants of this compound at 288 K

Water Sample TypeInterface Partition Constant (K) ± Standard Deviation
Pure Water1182.2 ± 49.9
River Water1606.6 ± 101.3
Seawater408.9 ± 18.3

Data derived from nih.gov.

The findings also reveal a negative correlation between the adsorption partitioning ability of this compound at the air/water interface and the surface tension of the water nih.govfishersci.at. This suggests that this compound is more likely to adsorb at the gas/water interface when the surface tension is lower nih.govfishersci.at.

In addition to interfacial adsorption, other factors influence the environmental fate of this compound. It has low solubility in water, reported as 1.64 g/100ml at 25°C or less than 1 mg/mL at 66°F. Its vapor pressure is approximately 0.7 Pa at 20°C (equivalent to 5.4X10⁻³ mm Hg at 20°C). The Henry's Law constant for this compound suggests that volatilization from water surfaces is an expected and important fate process. For instance, estimated volatilization half-lives from a model river (1 m deep) and a model lake (1 m deep) are approximately 14 days and 105 days, respectively. The n-octanol/water partition coefficient (log Pow) for this compound is reported as 2.08 or 2.3, indicating its lipophilic nature. Furthermore, limited degradation studies suggest that this compound may degrade in anaerobic sediments, potentially yielding products such as acetophenone and 2-chloro-1-phenylethanol.

Analytical Chemistry Research on 2 Chloroacetophenone

Development of Advanced Detection and Quantification Methods

The development of sophisticated analytical techniques is crucial for the accurate detection and quantification of 2-chloroacetophenone in diverse matrices. Modern approaches often combine highly selective separation methods with sensitive detection technologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed and highly effective technique for the detection and identification of this compound. nih.gov This method leverages the separation power of gas chromatography with the identification capabilities of mass spectrometry. Research has shown that fast GC-MS can significantly reduce analysis times, performing analyses of this compound in approximately 2.420 minutes, which is nearly five times faster than traditional GC methods (12.394 minutes). akjournals.com Pyrolysis-GC/MS systems have also been utilized to study the thermal decomposition of this compound, enabling the identification of its degradation products. researchgate.net

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that integrates sampling, isolation, and enrichment into a single step, making it highly suitable for coupling with GC-MS. nih.gov SPME with porous fibers has been validated for the sampling and analysis of this compound in air, demonstrating its utility in both experimental and in-field evaluations. researchgate.netakjournals.comakjournals.com Various fiber coatings have been investigated for their effectiveness, including polyacrylate researchgate.net, 30 µm polydimethylsiloxane (B3030410) (PDMS) nih.gov, and co-polymers such as butyl acrylate (B77674) (BA) and methyl acrylate/methyl methacrylate (B99206) (MA/MMA) for environmental samples. nih.gov The MA/MMA fiber has been identified as particularly effective for this compound in environmental matrices. nih.gov Time-Weighted Average (TWA) sampling with SPME allows for the measurement of average concentrations over extended periods, with sampling times ranging from 1 minute to 24 hours depending on the fiber coating. researchgate.net

Ion Mobility Spectrometry (IMS) for Detection and Identification

Ion Mobility Spectrometry (IMS) offers a rapid method for detecting the vapors of this compound at ambient temperatures. ojp.gov IMS systems can provide fast measurements, often within seconds, making them valuable for quick screening applications. activeradsys.com Studies have identified characteristic signals for this compound in IMS, and the compound can be detected at concentrations at the parts-per-million (ppm) level. finechem-mirea.ru The ability to acquire spectra in both positive and negative ion modes sequentially enhances compound identification and discrimination. ojp.govresearchgate.net this compound exhibits characteristic ion peaks in both positive and negative ion modes. researchgate.net Early research reported minimum determinable limits for this compound (CN) at 0.1 mg using IMS. ojp.gov More recent findings indicate detection limits of 245 mg/m³ for chloroacetophenone with a Segment gas detector. finechem-mirea.ru

Spectroscopic Characterization (UV, IR, NMR, Fluorescence)

Various spectroscopic methods are employed for the comprehensive characterization and identification of this compound. Ultraviolet (UV), fluorescence, proton nuclear magnetic resonance (¹H NMR), and infrared (IR) spectroscopy are utilized to differentiate and identify this compound. nih.gov Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry are also used to characterize compounds synthesized from this compound. airo.co.in

UV-Vis absorption spectra are routinely recorded for characterization. researchgate.netrsc.org In vibrational spectroscopy, the carbonyl stretching vibrations, characteristic of ketones like this compound, are typically observed in the 1680–1715 cm⁻¹ region in both IR and Raman spectra. researchgate.net NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information, enabling complete assignments of signals for this compound and its derivatives. researchgate.netacs.org Fluorescence spectroscopy also contributes to the characterization of this compound. nih.govacs.org

Method Validation and Performance Metrics (LOD, LOQ, Sampling Rates)

Method validation is a critical step in analytical chemistry to ensure that a method is fit for its intended purpose. Key performance metrics include the Limit of Detection (LOD) and Limit of Quantitation (LOQ), along with considerations for sampling rates. eurachem.org

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified. chromatographyonline.comnpra.gov.my The Limit of Quantitation (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. chromatographyonline.comnpra.gov.my These limits can be determined through several approaches:

Visual Evaluation : Applicable to both non-instrumental and instrumental methods, where the minimum level of reliable detection or quantification is established by analyzing samples with known concentrations. npra.gov.my

Signal-to-Noise (S/N) Ratio : Commonly used in chromatography, with a 3:1 ratio for LOD and a 10:1 ratio for LOQ. chromatographyonline.comnpra.gov.my

Standard Deviation of Response and Slope of Calibration Curve : Calculated using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve. npra.gov.mysepscience.com

For SPME-GC-MS methods applied to similar analytes, reported LODs and LOQs provide an indication of sensitivity. For instance, an SPME-GC-MS method for 2-phenyl-2-propanol (B165765) achieved an LOD of 0.034 mg/L and an LOQ of 0.10 mg/L. researchgate.netnih.gov For chemical warfare agent degradation products, HS-SPME-GC-MS/MS methods have achieved LODs between 0.03 and 0.65 ppb. nih.gov In the context of this compound, an LOQ was determined using a calibration curve at low concentrations (2.5 to 25 pg) for SPME-GC-MS analysis. akjournals.com

Table 1: Example Performance Metrics for Analytical Methods

MetricMethodAnalyte (Example)ValueSource
LODIMSThis compound0.1 mg ojp.gov
LODIMS (Segment detector)This compound245 mg/m³ finechem-mirea.ru
LODSPME-GC-MS2-Phenyl-2-Propanol0.034 mg/L researchgate.netnih.gov
LOQSPME-GC-MS2-Phenyl-2-Propanol0.10 mg/L researchgate.netnih.gov

Sampling rates are also a crucial performance metric, particularly for SPME applications. Sampling times can range from 1 minute to 24 hours, depending on the specific fiber coating used and the analytical objective. researchgate.net For rapid analysis of this compound in air using SPME, 1-minute sampling times have been effectively employed. akjournals.com

Sampling Methodologies for Environmental and Occupational Monitoring

Effective sampling methodologies are essential for monitoring this compound in environmental and occupational settings, ensuring accurate assessment of exposure levels.

For air sampling , the National Institute for Occupational Safety and Health (NIOSH) Method 291 specifies the use of adsorption on Tenax gas chromatography with thermal desorption for this compound. This method typically involves a flow rate of 0.01-0.2 L/min and a sample size of 12 liters. nih.gov The Occupational Safety and Health Administration (OSHA) also outlines monitoring methods that utilize silica (B1680970) gel tubes (150/75 mg) for sampling. Recommended guidelines include a sampling time of 100 minutes, a sampling volume of 10 liters, and a flow rate of 0.1 L/min, with subsequent analysis by HPLC-UV. osha.gov

Solid-Phase Microextraction (SPME) has proven effective for sampling this compound in air. In-field evaluations have demonstrated its use with porous fibers for both rapid and time-weighted average (TWA) sampling. researchgate.netakjournals.comakjournals.com For instance, TWA-SPME coupled with rapid GC-MS has been used to monitor this compound concentrations in a military storage facility, revealing concentrations ranging from 0.049 to 0.206 mg m⁻³. akjournals.com Rapid-SPME with 1-minute sampling periods detected higher levels, up to 2.46 mg m⁻³. akjournals.comakjournals.com

For broader environmental monitoring , a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry/Mass Spectrometry (HS-SPME-GC-MS/MS) method has been developed for the analysis of this compound and its degradation products in environmental samples, including sediment and pore water. nih.gov SPME can also be adapted for the analysis of this compound in water samples. researchgate.net

Table 2: Sampling Methodologies for this compound

Sampling MatrixMethodSampling Media/TechniqueFlow RateSample Volume/TimeAnalytical MethodSource
AirNIOSH Method 291Adsorption on Tenax0.01-0.2 L/min12 litersGC, thermal desorption nih.gov
AirOSHA MonitoringSilica gel tube (150/75 mg)0.1 L/min10 L (100 min)HPLC-UV osha.gov
AirSPMEPorous fiber (e.g., PDMS, BA, MA/MMA)N/A1 min - 24 h (TWA/Rapid)GC-MS researchgate.netakjournals.comakjournals.comnih.gov
Environmental (Sediment, Pore Water)HS-SPMEBA or MA/MMA fiberN/AN/AGC-MS/MS nih.gov
WaterSPMEPolyacrylate fiberN/AN/AGC-MS researchgate.net

Computational and Theoretical Chemistry Studies of 2 Chloroacetophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively applied to analyze the fundamental properties of 2-chloroacetophenone and its derivatives. These methods allow for the prediction of optimized molecular geometries, electronic distributions, and spectroscopic parameters, which can then be compared with experimental observations for validation.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying acetophenone (B1666503) derivatives, including chloroacetophenones. Common DFT functionals, such as B3LYP, are frequently employed in conjunction with various basis sets, including 6-31G, 6-311++G(d,p), cc-pVDZ, cc-pVTZ, and def2-TZVP, to optimize molecular geometries and calculate electronic properties dntb.gov.uaijsr.netresearchgate.netresearchgate.netripublication.comresearchgate.netresearchgate.netdergipark.org.trnih.govnrel.govresearchgate.netelixirpublishers.com.

DFT calculations are crucial for determining the equilibrium geometries of molecules, providing precise data on bond lengths and bond angles ijsr.netresearchgate.netripublication.comresearchgate.netresearchgate.netdergipark.org.trnih.gov. For instance, studies on chloroacetophenone isomers have shown good agreement between calculated and experimental structural parameters researchgate.net. Beyond structural elucidation, DFT is instrumental in predicting electronic properties such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) and Mulliken atomic charges ijsr.netresearchgate.netripublication.comresearchgate.netresearchgate.netdergipark.org.trnih.gov. These electronic parameters offer insights into a molecule's reactivity and stability.

The computational results are often validated by comparing them with experimental data obtained from techniques like X-ray diffraction, infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy dntb.gov.uaijsr.netresearchgate.netresearchgate.netripublication.comresearchgate.netdergipark.org.trnih.govunife.it. For this compound, its known reactivity, such as its quantitative reduction in biocatalytic processes, underscores its suitability and importance for detailed computational investigations core.ac.uk.

Computational methods, particularly DFT, are routinely applied to predict and analyze the vibrational spectra of acetophenone derivatives, including this compound, through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy dntb.gov.uaijsr.netresearchgate.netripublication.comresearchgate.netdergipark.org.trnih.gov. These calculations involve determining harmonic vibrational frequencies, which are then compared with experimental spectra. Often, scaling factors are applied to the calculated frequencies to achieve better agreement with experimental observations ijsr.netresearchgate.netripublication.comresearchgate.netdergipark.org.trnih.gov.

The assignment of specific vibrational modes to corresponding molecular motions is facilitated by Potential Energy Distribution (PED) analysis researchgate.netripublication.comdergipark.org.trnih.gov. This detailed analysis helps in understanding the characteristic vibrations of different functional groups within the molecule, such as the carbonyl (C=O) stretching and C-Cl vibrations. Computational studies can also investigate the influence of solvent effects on vibrational spectra, revealing how the molecular environment can alter spectroscopic signatures researchgate.netunife.it.

Density Functional Theory (DFT) Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to explore the behavior of molecules over time, providing insights into their conformational changes, interactions with surrounding environments, and dynamic properties. While specific detailed MD studies solely focused on this compound are less frequently highlighted in general searches, the principles and applications of these methods are broadly applicable to acetophenone derivatives and similar small organic molecules.

Molecular dynamics simulations are employed to understand molecular behavior at an atomic level, including interactions in various environments such as solutions or interfaces researchgate.netunica.itresearchgate.netacs.org. These simulations can provide crucial information regarding adsorption behavior, binding energies, and time-dependent conformational changes researchgate.netresearchgate.net. For instance, molecular mechanics computations, a foundational aspect of molecular modeling, have been utilized to study the docking of α-chloroacetophenone within enzyme active sites, employing force fields like Amber99 core.ac.uk. Such studies are vital for understanding the molecular recognition and catalytic processes involving these compounds.

The application of MD simulations extends to investigating intermolecular interactions, solvent effects, and the stability of different molecular conformations, offering a dynamic perspective that complements static quantum chemical calculations.

Prediction of Molecular Properties and Reactivity

Computational chemistry plays a vital role in predicting various molecular properties and understanding the reactivity patterns of this compound, providing a theoretical basis for its chemical behavior.

The electronic properties of this compound are critical for understanding its chemical reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are routinely calculated using DFT ijsr.netresearchgate.netresearchgate.netripublication.comresearchgate.netresearchgate.netdergipark.org.trresearchgate.netnih.gov. The energy of the HOMO is indicative of a molecule's electron-donating ability (related to ionization potential), while the LUMO energy reflects its electron-accepting ability (related to electron affinity) ijsr.netresearchgate.netresearchgate.netnih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular reactivity and kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity, as it indicates that less energy is required for electronic transitions ijsr.netresearchgate.netripublication.comresearchgate.netresearchgate.netnih.gov.

Mulliken atomic charges are also computed to elucidate the distribution of electron density across the molecule ijsr.netresearchgate.netresearchgate.netnrel.govnih.gov. This charge distribution significantly influences a molecule's dipole moment, electronic structure, and polarizability. Atoms with net negative charges typically act as electron donors, while those with positive charges can act as electron acceptors, facilitating intermolecular charge transfer researchgate.netnih.gov.

Table 1: Representative Electronic Properties from DFT Calculations (General Trends for Chloroacetophenones)

PropertyDescriptionTypical Range/Observation (eV)Reference
E_HOMOEnergy of Highest Occupied Molecular Orbital-0.25 to -0.45 ijsr.netresearchgate.netnih.gov
E_LUMOEnergy of Lowest Unoccupied Molecular Orbital-0.03 to -0.09 ijsr.netresearchgate.netnih.gov
HOMO-LUMO GapEnergy difference between HOMO and LUMO0.15 to 0.40 ijsr.netresearchgate.netnih.gov
Mulliken ChargesDistribution of electron densityVaries by atom ijsr.netresearchgate.netnih.gov

Note: Specific values for this compound may vary depending on the computational method and basis set used.

Conformational analysis of acetophenone derivatives, including those with alpha-halogen substitutions like this compound, is frequently performed using DFT calculations researchgate.netresearchgate.netunife.itbeilstein-journals.org. These studies aim to identify stable conformers and their relative energies, which are often influenced by the surrounding solvent environment (e.g., solvent permittivity) unife.it. For instance, α-chloroacetophenone has been shown to prefer a gauche conformation, which allows for specific orbital interactions that can electronically activate the molecule beilstein-journals.org.

Table 2: Key Intermolecular Interactions and Analytical Methods

Interaction TypeDescriptionComputational Method/AnalysisReference
C-H...OHydrogen bond involving C-H as donor and oxygen as acceptorDFT, Hirshfeld surface analysis unife.itrsc.org
C-H...πInteraction between C-H and aromatic π-systemDFT, Hirshfeld surface analysis unife.itrsc.org
C-Cl...πInteraction between chlorine and aromatic π-systemDFT, Hirshfeld surface analysis rsc.org
Orbital InteractionsOverlap between lone pairs or bonding orbitals (e.g., C-Cl and C=O π*)NBO analysis, DFT unife.itbeilstein-journals.org
Stacking InteractionsNon-covalent interactions between aromatic ringsDFT, Molecular Dynamics Simulations mdpi.comrsc.org

These computational studies collectively provide a comprehensive understanding of this compound's intrinsic properties and its behavior in various chemical contexts, paving the way for further experimental and theoretical explorations.

Electronic Properties (Frontier Orbital Energies, Mulliken Charges)

In Silico Studies for Drug Design and Material Science

Computational and theoretical chemistry studies, often referred to as in silico studies, play a pivotal role in modern drug discovery and material science. These methods leverage computational power to simulate molecular interactions, predict properties, and screen potential candidates, thereby accelerating research and development processes nih.govmdpi.com. Techniques such as molecular docking, density functional theory (DFT) calculations, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are routinely employed to gain insights into molecular behavior and potential applications mdpi.comunica.itfrontiersin.org.

In Silico Studies for Drug Design

While this compound itself is primarily known for its use as an intermediate in drug synthesis materialsproject.org, many of its derivatives, synthesized using this compound as a starting material, have been subjected to rigorous in silico investigations for their potential therapeutic applications. This highlights the indirect but critical contribution of this compound to drug design efforts.

Imidazo[1,2-a]pyridine Derivatives as Antibacterial Agents: In another study, this compound was employed in the synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives. These synthesized compounds were subsequently evaluated using molecular docking studies against bacterial DNA gyrase proteins from Escherichia coli and Staphylococcus aureus. The computational findings indicated favorable binding interactions, with binding energies ranging from -7.1 to -8.7 kcal/mol for E. coli DNA gyrase and -6.6 to -8.7 kcal/mol for S. aureus DNA gyrase. Specifically, compound 16h from this series demonstrated strong binding interactions with both bacterial DNA gyrases, exhibiting a binding affinity of -8.7 kcal/mol for E. coli DNA gyrase rsc.org. These results suggest the potential of such derivatives, originating from this compound, as antibacterial agents.

Other Acetophenone Derivatives in Drug Discovery: Beyond this compound, other chloroacetophenone derivatives, such as 2-hydroxy-3-nitro-5-chloroacetophenone, have served as precursors for chalcones, which are then converted into 1,3-thiazine derivatives. Molecular docking studies on these thiazine (B8601807) derivatives have been conducted to assess their antimicrobial activities against targets like E. coli Glucosamine-6 P Synthase and Staphylococcus aureus peptide deformylase actascientific.com. Similarly, 2-hydroxy-2-phenyl acetophenone, another acetophenone derivative, has undergone extensive DFT calculations and molecular docking studies to investigate its potential as an insulin (B600854) inhibitor, with reported binding affinity of -7.97 kcal/mol against antibacterial protein and a low inhibition constant value (1.43 µM) researchgate.net. These examples underscore the broader application of computational methods to acetophenone-derived scaffolds in the search for new therapeutic agents.

Data Table 1: Representative Molecular Docking Findings for Compounds Derived from this compound or its Analogs in Drug Design Studies

Derived Compound ClassSpecific Compound (if named)Target Protein/EnzymeBinding Energy (kcal/mol)Reference
Pyrazoline DerivativeEMP-1Anti-Breast Cancer Target-7.17 researchgate.net
Imidazo[1,2-a]pyridine DerivativesCompound 16h (from a series)E. coli DNA Gyrase-8.7 rsc.org
Imidazo[1,2-a]pyridine DerivativesSeries (16a-u)E. coli DNA Gyrase-7.1 to -8.7 rsc.org
Imidazo[1,2-a]pyridine DerivativesSeries (16a-u)S. aureus DNA Gyrase-6.6 to -8.7 rsc.org

In Silico Studies for Material Science

In the realm of material science, computational chemistry methods are crucial for understanding and predicting the properties of new materials. While direct applications of this compound as a functional material are not prominently featured in in silico studies, its fundamental chemical properties, derived through theoretical calculations, contribute to the broader understanding of related organic compounds for material applications.

Thermochemical Properties and DFT Calculations: Fundamental computational studies, such as Density Functional Theory (DFT) calculations, have been performed on this compound to determine its thermochemical properties. These studies provide essential data, such as standard molar enthalpies of formation in both crystalline and gaseous phases, and enthalpies of sublimation researchgate.net. Such foundational data are critical for understanding the energetic stability and phase transitions of the compound, which can be relevant for its handling, storage, and potential incorporation into material systems. DFT calculations also allow for the estimation of properties like O-H homolytic bond dissociation energies and gas-phase acidities for related phenoxyl radicals and phenoxide anions, providing insights into reactivity researchgate.net.

General Applications of Acetophenone Derivatives: More broadly, acetophenone derivatives have been explored using computational chemistry for various material science applications. For instance, studies involving other chloroacetophenone derivatives, such as 2',4'-dichloroacetophenone, have utilized DFT calculations to investigate their electronic absorption and emission properties, which are relevant for optical materials researchgate.net. The frontier molecular orbital energy gap (e.g., 3.78 eV for 2',4'-dichloroacetophenone) provides insights into the molecule's polarizability and chemical reactivity, properties that are fundamental for designing materials with specific electronic or optical characteristics researchgate.net. The field of computational chemistry and materials science actively seeks to promote open data and effective data management to accelerate discoveries in these areas, including the study of organic compounds like acetophenone derivatives researchgate.net.

Data Table 2: Computational Chemistry Parameters for this compound and Related Compounds

CompoundComputational MethodProperty InvestigatedValueReference
This compoundDFTStandard Molar Enthalpy of Formation (Crystalline)Determined experimentally, supported by DFT researchgate.net
This compoundDFTStandard Molar Enthalpy of Formation (Gaseous)Derived from experimental data, supported by DFT researchgate.net
2',4'-DichloroacetophenoneDFTFrontier Molecular Orbital Energy Gap3.78 eV researchgate.net
2',4'-DichloroacetophenoneMolecular DockingBinding Score (unspecified target)-5.72 kcal/mol researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2-Chloroacetophenone in environmental or synthetic samples?

  • Methodology :

  • Gas Chromatography/Mass Spectrometry (GC/MS) : Effective for differentiating this compound from structurally similar lacrimators (e.g., o-chlorobenzylidene malononitrile). Spectral data (UV, fluorescence, proton NMR) should be cross-referenced with published databases for validation .
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR to confirm the presence of characteristic peaks, such as the acetyl group (δ ~2.6 ppm) and aromatic protons (δ ~7.5 ppm) .
    • Key Considerations : Ensure calibration with certified reference standards and validate detection limits for low-concentration samples.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Critical Practices :

  • Engineering Controls : Use fume hoods to maintain airborne concentrations below OSHA permissible exposure limits (PELs) .
  • Personal Protective Equipment (PPE) : Wear acid/base-resistant gloves, EN14387 respirators, and eye shields to prevent dermal/ocular exposure .
  • Emergency Measures : Install eyewash stations and emergency showers; decontaminate exposed skin immediately with water .
    • Regulatory Compliance : Classified as a Hazardous Air Pollutant (HAP) under U.S. EPA guidelines; adhere to waste disposal regulations in 40 CFR Part 261 .

Q. How is this compound utilized as a precursor in organic synthesis?

  • Synthetic Applications :

  • Pharmaceutical Intermediates : React with ethylenediamine and sulfur to synthesize chlorpromazine hydrochloride, an antipsychotic drug .
  • Corrosion Inhibitors : Employ in quaternization reactions with quinoline derivatives to produce cationic surfactants (e.g., PCQ), achieving >94% inhibition efficiency in acidic environments .
    • Optimization Tips : Monitor reaction conditions (e.g., 75°C, 20-hour reflux) and purify intermediates via recrystallization .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative transformation of this compound in synthetic pathways?

  • Experimental Design :

  • Oxidation with SeO2_2 : Convert this compound to 2-chlorophenylglyoxal (87–90°C/1 mmHg), followed by reductive condensation with tert-butylamine to form β-amino alcohol derivatives .
  • Kinetic Studies : Track reaction progress using HPLC or in-situ FTIR to assess intermediate stability and byproduct formation .
    • Data Interpretation : Correlate electronic effects of the chloro-substituent with reaction rates using Hammett plots.

Q. How do adsorption kinetics of this compound vary across clay-based materials?

  • Methodology :

  • Batch Adsorption Experiments : Use Oueme Valley clays; vary pH (3–9), temperature (25–45°C), and initial concentration (10–100 mg/L) to model Langmuir/Freundlich isotherms .
  • Characterization : Perform XRD and BET analysis to correlate clay porosity/ion-exchange capacity with adsorption efficiency .
    • Contradictions : Note discrepancies between pseudo-first-order and pseudo-second-order kinetic models under varying ionic strengths .

Q. How should researchers address contradictions in carcinogenicity assessments of this compound?

  • Critical Analysis :

  • EPA IRIS Data : No conclusive evidence of human carcinogenicity, but equivocal results in rat inhalation studies (NCI data) suggest species-specific responses .
  • Mitigation Strategies : Conduct subchronic toxicity studies (90-day exposure) with histopathological analysis of respiratory and hepatic tissues to resolve ambiguities .
    • Recommendations : Prioritize in vitro assays (Ames test, micronucleus assay) to evaluate mutagenic potential before long-term in vivo studies.

Q. What strategies optimize the synthesis of this compound derivatives for high-yield applications?

  • Advanced Techniques :

  • Microwave-Assisted Synthesis : Reduce reaction times for quaternization processes by 40–60% compared to conventional reflux .
  • Catalytic Optimization : Screen transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to enhance regioselectivity .
    • Quality Control : Use elemental analysis and 13^{13}C NMR to verify purity and structural integrity of derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.